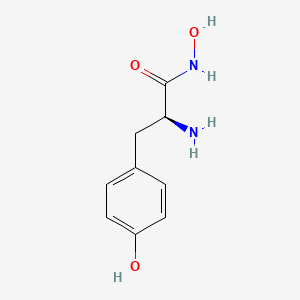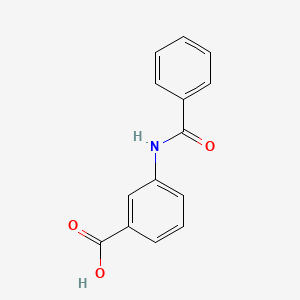
1-(Bifenil-2-il)etanol
Descripción general
Descripción
1-(Biphenyl-2-yl)ethanol is an organic compound with the chemical formula C14H14O. It is a colorless liquid that is soluble in most organic solvents. This compound is widely used across various fields of research and industry due to its unique chemical properties.
Aplicaciones Científicas De Investigación
1-(Biphenyl-2-yl)ethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Target of Action
1-(Biphenyl-2-yl)ethanol is a biphenyl derivative. Biphenyl derivatives have been found to exhibit a wide range of biological activities
Mode of Action
It is known that the presence of an oxadiazole nucleus in biphenyl derivatives can affect the kinetic and physicochemical properties of compounds . This nucleus is capable of forming noncovalent bonds with the active sites of receptors and enzymes in the treated cells
Biochemical Pathways
Biphenyl derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
Biphenyl derivatives are known to have advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties
Result of Action
Biphenyl derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects
Análisis Bioquímico
Biochemical Properties
1-(Biphenyl-2-yl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The hydroxyl group in 1-(Biphenyl-2-yl)ethanol can form hydrogen bonds with amino acid residues in the active sites of these enzymes, influencing their catalytic activity. Additionally, 1-(Biphenyl-2-yl)ethanol can interact with transport proteins, affecting the transport of other molecules across cellular membranes .
Cellular Effects
1-(Biphenyl-2-yl)ethanol has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-(Biphenyl-2-yl)ethanol has been shown to modulate the activity of certain kinases involved in cell signaling pathways, leading to altered gene expression patterns. This compound can also affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of 1-(Biphenyl-2-yl)ethanol involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, 1-(Biphenyl-2-yl)ethanol can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Biphenyl-2-yl)ethanol can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 1-(Biphenyl-2-yl)ethanol is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 1-(Biphenyl-2-yl)ethanol can lead to changes in cellular processes .
Dosage Effects in Animal Models
The effects of 1-(Biphenyl-2-yl)ethanol vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, toxic or adverse effects can occur. Studies have shown that high doses of 1-(Biphenyl-2-yl)ethanol can lead to liver toxicity, oxidative stress, and other adverse effects in animal models. It is important to determine the threshold doses to avoid toxicity while maximizing the beneficial effects .
Metabolic Pathways
1-(Biphenyl-2-yl)ethanol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The hydroxyl group in 1-(Biphenyl-2-yl)ethanol can undergo oxidation, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of 1-(Biphenyl-2-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes by interacting with transport proteins, affecting its localization and accumulation within different cellular compartments. The distribution of 1-(Biphenyl-2-yl)ethanol can influence its activity and function within cells .
Subcellular Localization
1-(Biphenyl-2-yl)ethanol exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, 1-(Biphenyl-2-yl)ethanol may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, influencing their activity and cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Biphenyl-2-yl)ethanol can be synthesized through several methods. One common method involves the reduction of 1-(Biphenyl-2-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically occurs at room temperature and yields the desired alcohol product .
Industrial Production Methods: Industrial production of 1-(Biphenyl-2-yl)ethanol often involves the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) pressure to reduce 1-(Biphenyl-2-yl)ethanone to 1-(Biphenyl-2-yl)ethanol. This process is efficient and scalable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Biphenyl-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1-(Biphenyl-2-yl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to 1-(Biphenyl-2-yl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in pyridine for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 1-(Biphenyl-2-yl)ethanone.
Reduction: 1-(Biphenyl-2-yl)ethane.
Substitution: 1-(Biphenyl-2-yl)ethyl chloride.
Comparación Con Compuestos Similares
1-(Biphenyl-4-yl)ethanol: Similar in structure but with the hydroxyl group attached to the 4-position of the biphenyl ring.
1-(Phenyl-2-yl)ethanol: Contains a single phenyl ring instead of a biphenyl structure.
1-(Naphthyl-2-yl)ethanol: Features a naphthalene ring system instead of biphenyl .
Uniqueness: 1-(Biphenyl-2-yl)ethanol is unique due to its biphenyl structure, which imparts distinct chemical and physical properties.
Propiedades
IUPAC Name |
1-(2-phenylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJANMPFIVCFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295040 | |
| Record name | 1-(biphenyl-2-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16927-84-7 | |
| Record name | NSC99380 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(biphenyl-2-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1266865.png)






![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)




